4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide
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Overview
Description
4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenyl group, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE typically involves multiple steps, including the formation of the tetraazole ring and the coupling of the phenyl and methoxy groups. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Voriconazole: A triazole antifungal medication with a similar tetraazole ring structure.
Fluconazole: Another triazole antifungal with comparable properties.
Uniqueness
4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18N6O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-methoxy-3-[[(2S)-3-phenyl-2-(tetrazol-1-yl)propanoyl]amino]benzamide |
InChI |
InChI=1S/C18H18N6O3/c1-27-16-8-7-13(17(19)25)10-14(16)21-18(26)15(24-11-20-22-23-24)9-12-5-3-2-4-6-12/h2-8,10-11,15H,9H2,1H3,(H2,19,25)(H,21,26)/t15-/m0/s1 |
InChI Key |
IAHVJNFKKJJVIR-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N3C=NN=N3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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